molecular formula C15H10Cl4N2O2 B1607851 N,N'-bis(2,3-dichlorophenyl)propanediamide CAS No. 36476-40-1

N,N'-bis(2,3-dichlorophenyl)propanediamide

Cat. No. B1607851
CAS RN: 36476-40-1
M. Wt: 392.1 g/mol
InChI Key: WEMXGSAYLGOBEN-UHFFFAOYSA-N
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Description

N,N'-bis(2,3-dichlorophenyl)propanediamide, commonly known as DDD, is a synthetic organic compound that belongs to the family of amides. DDD is a white crystalline solid that is insoluble in water and soluble in organic solvents. It was first synthesized in the 1940s and was initially used as an insecticide, but its use has been phased out due to its toxicity. However, DDD has found applications in scientific research, particularly in the field of neuroscience.

Scientific Research Applications

Pharmaceutical Testing

N,N’-Bis-(2,3-dichloro-phenyl)-malonamide: is utilized in pharmaceutical testing as a high-quality reference standard . Reference standards are crucial for ensuring the consistency and accuracy of pharmaceutical tests, which in turn guarantees the safety and efficacy of medications.

Optical Probes for Metal Detection

The compound has been studied for its application as an optical probe for the selective detection of Fe (III) ions . This is particularly important in environmental monitoring and remediation, where the detection of iron ions can indicate contamination levels.

Metallurgy

In metallurgical processes, N,N’-Bis-(2,3-dichloro-phenyl)-malonamide can be used to study the behavior of metals and their ions. Its ability to bind selectively to certain metal ions makes it valuable for understanding and optimizing metallurgical reactions .

Material Science

The compound’s binding properties can be leveraged in material science for the development of new materials with specific interactions with metal ions. This can lead to innovations in material design and functionality .

Iron Contamination Remediation

N,N’-Bis-(2,3-dichloro-phenyl)-malonamide: has potential applications in the remediation of iron contamination. Its selectivity for Fe (III) ions could be used to remove excess iron from materials or environments .

Photophysical Research

The photophysical behavior of this compound has been explored through experimental and theoretical methods, such as UV-VIS and fluorescence spectroscopy, as well as DFT studies. This research can contribute to the understanding of molecular interactions and the design of photophysical devices .

Coordination Chemistry

The compound’s ability to form complexes with metal ions, particularly Fe (III) , is of interest in coordination chemistry. Studying these complexes can provide insights into the nature of chemical bonds and the design of coordination compounds .

Analytical Chemistry

In analytical chemistry, N,N’-Bis-(2,3-dichloro-phenyl)-malonamide can be used as a reagent to develop new methods for the quantitative and qualitative analysis of metal ions in various samples .

properties

IUPAC Name

N,N'-bis(2,3-dichlorophenyl)propanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl4N2O2/c16-8-3-1-5-10(14(8)18)20-12(22)7-13(23)21-11-6-2-4-9(17)15(11)19/h1-6H,7H2,(H,20,22)(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEMXGSAYLGOBEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)NC(=O)CC(=O)NC2=C(C(=CC=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10368401
Record name N~1~,N~3~-Bis(2,3-dichlorophenyl)propanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10368401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-bis(2,3-dichlorophenyl)propanediamide

CAS RN

36476-40-1
Record name N~1~,N~3~-Bis(2,3-dichlorophenyl)propanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10368401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

100 mmol 2,3-dichloroaniline and 50 mmol diethyl malonate were put together and stirred at overnight 170° C. The formed ethanol was distilled off directly (100 mmol≡6.6 mL) on a stream of nitrogen. N1,N3-di(2,3-dichloro-phenyl)-malonamide was formed as one solid block. The reaction was cooled and EtOAc was added. The product had to be crushed with a mortar, because it resembled very hard brick. The crushed material was stirred in EtOAc and filtered. EtOAc added was added twice and the mixture was stirred and filtered each time. 14.7 g N1,N3-di(2,3-dichloro-phenyl)-malonamide was obtained (yield 75.0%, purity 98.4%)
Quantity
100 mmol
Type
reactant
Reaction Step One
Quantity
50 mmol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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